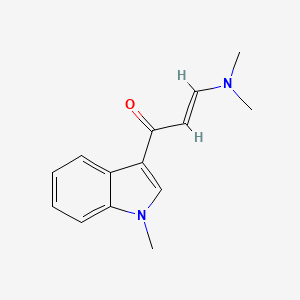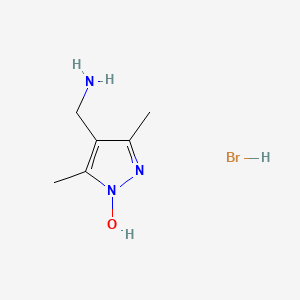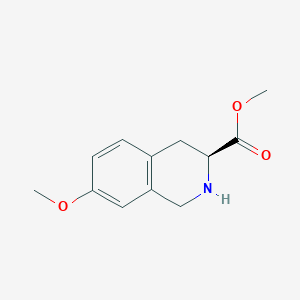
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be utilized in the development of new materials, dyes, or agrochemicals.
作用机制
The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one depends on its specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting catalytic activity. Alternatively, if it functions as a receptor agonist or antagonist, it may interact with receptor proteins, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one: Lacks the methyl group on the indole ring, which may affect its chemical and biological properties.
(2E)-3-(dimethylamino)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one: Features a methyl group at a different position on the indole ring, potentially altering its reactivity and activity.
(2E)-3-(dimethylamino)-1-(1-methyl-2H-indol-3-yl)prop-2-en-1-one: Contains a different isomer of the indole ring, which may influence its stability and interactions.
Uniqueness
(2E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylamino group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
(E)-3-(dimethylamino)-1-(1-methylindol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-10H,1-3H3/b9-8+ |
InChI 键 |
ZSNYWDOXZZLBJS-CMDGGOBGSA-N |
手性 SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)/C=C/N(C)C |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)







![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)


![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)


